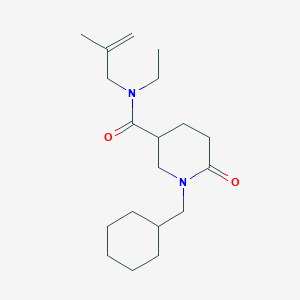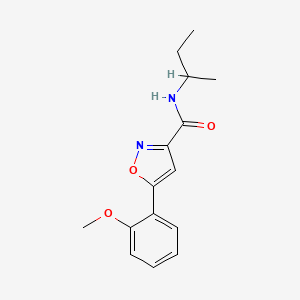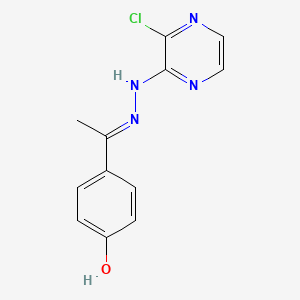![molecular formula C18H18N4OS B6087367 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone, also known as MTMQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MTMQ belongs to the class of quinazolinone compounds and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its wide range of potential therapeutic applications. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-cancer, anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties, making it a versatile compound for scientific research. However, one limitation of using 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone.
Direcciones Futuras
There are several future directions for research on 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to determine the safe dosage and potential side effects of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone. Overall, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone is a promising compound for scientific research with potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 2-aminobenzimidazole. The intermediate is then reacted with methyl iodide to form 4-methyl-2-(methylthio)benzimidazole. The final step involves the reaction of 4-methyl-2-(methylthio)benzimidazole with 2-chloroacetaldehyde under basic conditions to form 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-bacterial and anti-fungal properties.
Propiedades
IUPAC Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-12-6-2-4-8-14(12)21-18(19-11)24-10-16-20-15-9-5-3-7-13(15)17(23)22-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCKRMQTJMWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B6087285.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)

![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)

![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B6087393.png)
![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)